Cas no 819067-48-6 (9,9':10',9''-Teranthracene, 10,10''-bis(9,9-diphenyl-9H-fluoren-2-yl)-)
819067-48-6 structure
Product Name:9,9':10',9''-Teranthracene, 10,10''-bis(9,9-diphenyl-9H-fluoren-2-yl)-
CAS-nummer:819067-48-6
MF:C92H58
MW:1163.44494390488
CID:702697
PubChem ID:71420780
Update Time:2025-04-19
9,9':10',9''-Teranthracene, 10,10''-bis(9,9-diphenyl-9H-fluoren-2-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 9,9':10',9''-Teranthracene, 10,10''-bis(9,9-diphenyl-9H-fluoren-2-yl)-
- 819067-48-6
- 1~10~,3~10~-Bis(9,9-diphenyl-9H-fluoren-2-yl)-1~9~,2~9~:2~10~,3~9~-teranthracene
- DTXSID90839962
-
- Inchi: 1S/C92H58/c1-5-29-61(30-6-1)91(62-31-7-2-8-32-62)81-51-27-25-37-65(81)67-55-53-59(57-83(67)91)85-69-39-13-17-43-73(69)87(74-44-18-14-40-70(74)85)89-77-47-21-23-49-79(77)90(80-50-24-22-48-78(80)89)88-75-45-19-15-41-71(75)86(72-42-16-20-46-76(72)88)60-54-56-68-66-38-26-28-52-82(66)92(84(68)58-60,63-33-9-3-10-34-63)64-35-11-4-12-36-64/h1-58H
- InChI-sleutel: OILCWUSEBNLLAC-UHFFFAOYSA-N
- LACHT: C1(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2C2=CC=C(C3=C4C=CC=CC4=C(C4=CC=CC=C34)C3=C4C=CC=CC4=C(C4=CC=CC=C34)C3=C4C=CC=CC4=C(C4=CC=CC=C34)C3=CC=C4C5C=CC=CC=5C(C5C=CC=CC=5)(C5C=CC=CC=5)C4=C3)C=C12
Berekende eigenschappen
- Exacte massa: 1162.453851850g/mol
- Monoisotopische massa: 1162.453851850g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 92
- Aantal draaibare bindingen: 8
- Complexiteit: 2150
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 25.4
- Topologisch pooloppervlak: 0Ų
9,9':10',9''-Teranthracene, 10,10''-bis(9,9-diphenyl-9H-fluoren-2-yl)- Gerelateerde literatuur
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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